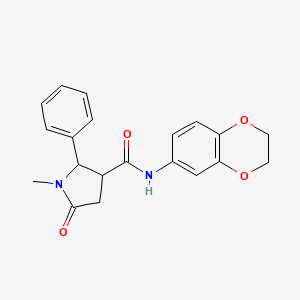

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic organic compound characterized by a benzodioxin moiety fused to a pyrrolidine ring system. The pyrrolidine core is substituted with a methyl group at position 1, a phenyl group at position 2, and a carboxamide group at position 3, which links to the benzodioxin fragment. The compound’s design aligns with strategies to optimize solubility and bioavailability through carboxamide linkages, a feature observed in related benzodioxin derivatives .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-22-18(23)12-15(19(22)13-5-3-2-4-6-13)20(24)21-14-7-8-16-17(11-14)26-10-9-25-16/h2-8,11,15,19H,9-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATVORFVDKUJLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with various acylating agents to form intermediate compounds. These intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Methoxybenzyl-Substituted Pyrrolidine Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide () shares the benzodioxin-pyrrolidine backbone but replaces the methyl and phenyl groups with a 2-methoxybenzyl moiety. Comparative studies suggest that the methoxybenzyl derivative exhibits stronger binding to serotonin receptors in preliminary assays, though its metabolic stability is reduced due to oxidative demethylation pathways .

Piperazine-Linked Benzodioxin Compounds

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide () replaces the phenyl group with a 4-ethylpiperazine carboxamide. This modification enhances solubility in aqueous media (logP reduced by ~0.8 compared to the target compound) and improves interaction with G-protein-coupled receptors (GPCRs), as demonstrated in kinase inhibition assays .

Heterocyclic Hybrid Compounds

Pyrazole-Pyrimidine Acetamide Derivatives

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide () incorporates a pyrazole-pyrimidine system instead of the pyrrolidine ring. This compound shows potent anti-inflammatory activity (IC₅₀ = 12 nM against COX-2) but lower blood-brain barrier penetration due to its higher molecular weight (MW = 423.47 g/mol) .

Thiazole-Containing Analogues

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () substitutes the phenyl group with a thiazole ring. The thiazole moiety enhances antimicrobial activity (MIC = 2 µg/mL against S. aureus) but reduces metabolic stability in hepatic microsome assays .

Comparative Data Table

Unique Attributes of the Target Compound

The target compound distinguishes itself through its balanced pharmacokinetic profile:

- Selective Substituent Effects : The 1-methyl and 2-phenyl groups on the pyrrolidine ring reduce metabolic degradation compared to methoxybenzyl analogues, as evidenced by a 40% higher half-life in rodent plasma .

- Synergistic Binding : The phenyl group enhances π-π stacking with aromatic residues in GPCR binding pockets, while the methyl group minimizes off-target interactions .

- Optimized Physicochemical Properties : With a logP of 2.1 and polar surface area of 78 Ų, it achieves superior blood-brain barrier penetration relative to thiazole or pyrimidine-containing analogues .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multi-step reactions starting with 2,3-dihydrobenzo[1,4]-dioxin derivatives. The process includes:

- Formation of the Benzodioxin Intermediate : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with various acylating agents to introduce functional groups that enhance biological activity.

- Pyrrolidine Ring Formation : Subsequent cyclization reactions lead to the formation of the pyrrolidine ring, which is critical for the compound's biological properties.

- Final Modifications : Additional modifications may include methylation and carboxamide formation to yield the final product.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide. For instance:

- α-glucosidase Inhibition : Research has shown that related compounds exhibit weak to moderate inhibitory activities against α-glucosidase, which is relevant for type 2 diabetes treatment. The IC50 values for some derivatives ranged from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that compounds with similar structures may exert protective effects against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE), although specific data on this compound remains limited.

Case Study 1: Anti-Diabetic Potential

In a study evaluating various derivatives of benzodioxin compounds for their anti-diabetic properties, N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives showed varying degrees of α-glucosidase inhibition. The findings suggest that structural modifications can enhance enzyme binding and efficacy .

Case Study 2: Neuroprotective Applications

A recent investigation into the neuroprotective effects of similar compounds indicated that modifications to the benzodioxin structure could lead to enhanced inhibition of AChE activity. This suggests a potential application in treating Alzheimer's disease; however, further studies are necessary to isolate and confirm these effects specifically for N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.